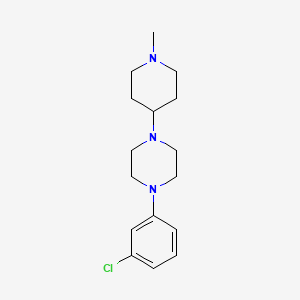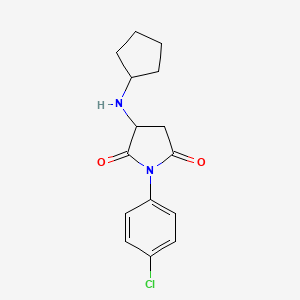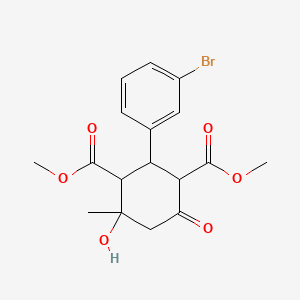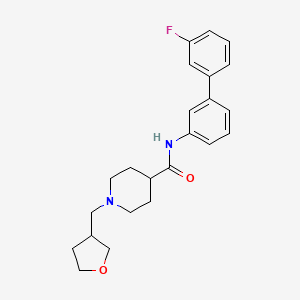![molecular formula C20H18N2O6 B5158534 allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5158534.png)
allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MANA and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate is not fully understood. However, it has been suggested that MANA inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that MANA may interfere with the synthesis of bacterial cell walls, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, MANA has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate has advantages and limitations for lab experiments. One advantage is that it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, MANA has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various diseases. One limitation is that the mechanism of action of MANA is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are many future directions for the study of allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to investigate its anti-inflammatory and anti-microbial properties and its potential use in the treatment of various diseases. Additionally, future studies can focus on optimizing the synthesis method of MANA and understanding its mechanism of action.
Métodos De Síntesis
Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate can be synthesized using different methods. One of the methods involves the reaction of 2-methoxybenzoyl chloride with allylamine to form N-allyl-2-methoxybenzamide. This intermediate is then reacted with 4-nitrophenylacrylic acid to form the final product, allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate. Another method involves the reaction of 4-nitrophenylacrylic acid with allylamine to form N-allyl-4-nitrophenylalanine. This intermediate is then reacted with 2-methoxybenzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MANA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. Additionally, MANA has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-3-12-28-20(24)17(13-14-8-10-15(11-9-14)22(25)26)21-19(23)16-6-4-5-7-18(16)27-2/h3-11,13H,1,12H2,2H3,(H,21,23)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCAWIEEXCOKY-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B5158462.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158465.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B5158472.png)
![N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5158483.png)

![3-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5158497.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)

![4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5158538.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)
![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)